Cas no 511234-64-3 (5-fluoroquinoline-2-carboxylic acid)
5-fluoroquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Quinolinecarboxylic acid, 5-fluoro-
- 5-fluoroquinoline-2-carboxylic acid
- 5-Fluoro-quinoline-2-carboxylic acid
- AMY26781
- 5-fluoroquinoline-2-carboxylicacid
- SB68147
- SCHEMBL6193849
- RTVUNKIAMQMWTL-UHFFFAOYSA-N
- 511234-64-3
- CS-0453162
-
- MDL: MFCD20659052
- Inchi: 1S/C10H6FNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
- InChI Key: RTVUNKIAMQMWTL-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2C1=CC=C(C(=O)O)N=2
Computed Properties
- Exact Mass: 191.03828
- Monoisotopic Mass: 191.03825660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- PSA: 50.19
5-fluoroquinoline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223611-1g |
5-Fluoroquinoline-2-carboxylic acid |
511234-64-3 | 95% | 1g |
$389 | 2021-08-04 | |
| Alichem | A189009678-1g |
5-Fluoroquinoline-2-carboxylic acid |
511234-64-3 | 95% | 1g |
$880.00 | 2023-09-01 | |
| Chemenu | CM223611-250mg |
5-Fluoroquinoline-2-carboxylic acid |
511234-64-3 | 95% | 250mg |
$192 | 2023-01-02 | |
| Chemenu | CM223611-1g |
5-Fluoroquinoline-2-carboxylic acid |
511234-64-3 | 95% | 1g |
$445 | 2023-01-02 | |
| eNovation Chemicals LLC | D658004-1g |
5-Fluoroquinoline-2-carboxylic acid |
511234-64-3 | 95% | 1g |
$895 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1127040-100mg |
5-Fluoro-quinoline-2-carboxylic acid |
511234-64-3 | 95% | 100mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127040-250mg |
5-Fluoro-quinoline-2-carboxylic acid |
511234-64-3 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127040-500mg |
5-Fluoro-quinoline-2-carboxylic acid |
511234-64-3 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127040-1g |
5-Fluoro-quinoline-2-carboxylic acid |
511234-64-3 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127040-5g |
5-Fluoro-quinoline-2-carboxylic acid |
511234-64-3 | 95% | 5g |
$4475 | 2024-07-28 |
5-fluoroquinoline-2-carboxylic acid Suppliers
5-fluoroquinoline-2-carboxylic acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5-fluoroquinoline-2-carboxylic acid
Introduction to 5-fluoroquinoline-2-carboxylic acid (CAS No. 511234-64-3)
5-fluoroquinoline-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 511234-64-3, is a fluorinated quinoline derivative that has garnered significant attention in the field of medicinal chemistry due to its versatile structural framework and potential biological activities. Quinoline and its derivatives have long been recognized for their pharmacological significance, with numerous compounds exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of a fluorine atom at the 5-position of the quinoline ring enhances the molecule's electronic properties, influencing its reactivity and binding affinity to biological targets.
The compound 5-fluoroquinoline-2-carboxylic acid serves as a valuable intermediate in the synthesis of more complex pharmacophores. Its carboxylic acid functionality at the 2-position allows for further derivatization, enabling the development of novel molecules with tailored biological profiles. In recent years, there has been a growing interest in fluorinated quinolines as scaffolds for drug discovery, particularly due to their ability to modulate enzyme activity and interact with protein targets.
One of the most compelling aspects of 5-fluoroquinoline-2-carboxylic acid is its potential in addressing multidrug-resistant bacterial infections. The fluoroquinolone class of antibiotics, which includes well-known drugs such as ciprofloxacin and levofloxacin, has been instrumental in combating bacterial infections. However, the emergence of resistant strains has necessitated the development of new analogs with improved efficacy and reduced side effects. The structural features of 5-fluoroquinoline-2-carboxylic acid make it an attractive candidate for generating next-generation antibiotics by enhancing binding to bacterial DNA gyrase and topoisomerase IV.
Recent studies have highlighted the compound's role in inhibiting various kinases and enzymes associated with cancer progression. The quinoline scaffold is known to interact with ATP-binding sites in enzymes, making it a promising candidate for kinase inhibition. Specifically, 5-fluoroquinoline-2-carboxylic acid has been investigated for its potential to disrupt signaling pathways involved in tumor growth and metastasis. Preclinical studies have demonstrated its ability to modulate the activity of tyrosine kinases, which are critical regulators of cell proliferation and survival.
The synthesis of 5-fluoroquinoline-2-carboxylic acid typically involves multi-step organic reactions, starting from readily available quinoline derivatives. The fluorination step at the 5-position is a key synthetic challenge, often requiring specialized catalytic systems to achieve high selectivity and yield. Advances in fluorination chemistry have enabled more efficient and sustainable methods for introducing fluorine atoms into aromatic rings, which is crucial for optimizing the biological activity of 5-fluoroquinoline-2-carboxylic acid.
In addition to its pharmaceutical applications, 5-fluoroquinoline-2-carboxylic acid has shown promise in materials science and chemical biology. Its ability to form stable complexes with metal ions makes it useful in designing metal-organic frameworks (MOFs) and supramolecular assemblies. These materials have potential applications in catalysis, gas storage, and sensing technologies. Furthermore, the compound's fluorescence properties have been explored for use in bioimaging assays, where it serves as a fluorescent probe for detecting biological molecules.
The pharmacokinetic profile of 5-fluoroquinoline-2-carboxylic acid is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Computational modeling techniques have been employed to predict ADME properties based on molecular structure, which helps guide medicinal chemists in designing more effective derivatives.
One notable feature of 5-fluoroquinoline-2-carboxylic acid is its solubility characteristics. The presence of both a carboxylic acid group and a fluorine atom influences its solubility in water and organic solvents. This property can be leveraged to enhance drug delivery systems by formulating the compound into nanoparticles or other colloidal carriers that improve bioavailability.
The regulatory landscape for novel compounds like 5-fluoroquinoline-2-carboxylic acid is stringent but well-established. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require comprehensive preclinical data before approving new drugs for human use. This includes toxicity studies, pharmacokinetic assessments, and clinical trials to evaluate safety and efficacy. The development pipeline for 5-fluoroquinoline-2-carboxylic acid is currently focused on generating this essential data to support potential future therapeutic applications.
In conclusion,5-fluoroquinoline-2-carboxylic acid (CAS No. 511234-64-3) represents a structurally intriguing compound with broad applications across pharmaceuticals, materials science, and chemical biology. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, particularly in addressing challenges related to antibiotic resistance and cancer therapy. As research continues to uncover new biological activities and synthetic methodologies,5-fluoroquinoline-2-carboxylic acid is poised to play an increasingly important role in developing innovative solutions to global health challenges.
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